5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-amino-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H8N2O2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11) |
InChI Key |
VMOZYHVKVDSQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2NC(=O)O1)N |
Origin of Product |
United States |
Preparation Methods
Domino Carbonylation–Cyclization of Ortho-Halophenols
A one-step synthesis via palladium-catalyzed carbonylative coupling of ortho-halophenols (e.g., 2-iodophenol) with cyanamide has been developed. The reaction employs Mo(CO)₆ as a CO source, Pd(PPh₃)₄ as a catalyst, and triethylamine as a base in 1,4-dioxane at 65°C for 20 hours. This method achieves moderate to excellent yields (45–90%) and avoids gaseous CO, enhancing safety. For example:
Table 1: Representative Substrates and Yields
| Ortho-Halophenol | Catalyst System | Yield (%) |
|---|---|---|
| 2-Iodophenol | Pd(PPh₃)₄, Mo(CO)₆ | 76 |
| 2-Bromo-4-nitrophenol | Pd(OAc)₂, DPEphos | 45 |
Alternative CO Sources
The protocol’s versatility is demonstrated by replacing Mo(CO)₆ with CO-releasing reagents like oxalyl chloride or formic acid, enabling isotopic labeling (e.g., ¹³C-labeled products).
Acid-Catalyzed Cyclization of Anthranilic Acid Derivatives
Reaction with Orthoesters
Anthranilic acids react with orthoesters (e.g., trimethyl orthoformate) under thermal or microwave conditions. Acetic acid catalysis (100°C, 4–48 hours) or microwave irradiation (100°C, 0.75–3 hours) promotes cyclization to 4H-benzo[d]oxazin-4-ones, which are subsequently reduced to the 5-amino derivative.
Table 2: Cyclization Conditions and Outcomes
| Anthranilic Acid Derivative | Conditions | Product Yield (%) |
|---|---|---|
| 5-Nitroanthranilic acid | Microwave, 100°C | 82 |
| 3-Chloroanthranilic acid | Thermal, AcOH | 68 |
Smiles Rearrangement and Aza-Wittig Reactions
Smiles Rearrangement
Alkylamines (e.g., benzylamine) undergo acetylation with chloroacetyl chloride to form 2-chloro-N-substituted acetamides. Reaction with 2-chloro-4-nitrophenol in DMF/NaH induces Smiles rearrangement, yielding 7-nitro-1,4-benzoxazin-3(4H)-ones. Subsequent nitro reduction and acylation furnish 5-amino derivatives.
Catalytic Aza-Wittig Reaction
A copper-catalyzed aza-Wittig reaction between acid anhydrides and iminophosphoranes generates 4H-benzo[d]oxazin-4-ones. For example, phenylpropiolic anhydride reacts with triphenylphosphine imine under CuI catalysis (60°C, 12 hours) to yield 2-aryl derivatives (65–78%).
Ring-Opening and Functionalization of Phthalides
Phthalides undergo aminolysis with aluminum amides (e.g., Al(NH₂)₃) to form 2-hydroxymethylbenzamides. Hofmann rearrangement (BTI, DMF) cyclizes these intermediates into benzoxazinones.
Serendipitous Synthesis via HATU-Mediated Coupling
Unexpected formation of benzoxazinones occurs during HATU-mediated coupling of benzothiazole derivatives. For instance, coupling 2-acetamido-4-(benzothiazol-2-yl)-6-methoxyphenoxy)acetic acid with amino acids induces cyclization to 5-amino derivatives (90% yield). Density functional theory (DFT) calculations suggest HATU facilitates α-lactam intermediates, enabling Favorskii-like rearrangements.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Palladium Catalysis | High yields, gas-free CO sources | Costly catalysts, halogenated waste | Moderate |
| Acid-Catalyzed Cyclization | Microwave compatibility | Nitro reduction step required | High |
| Smiles Rearrangement | Modular substrate design | Multi-step synthesis | Low |
| HATU-Mediated Coupling | Serendipitous, one-pot | Limited mechanistic understanding | Experimental |
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest its potential as an agent for treating bacterial infections. The presence of the amino group enhances its interaction with biological targets, making it a promising candidate for further development in antibiotic therapies.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with specific cellular pathways. For instance, it has shown efficacy against several cancer cell lines, including MCF-7 and HeLa cells . The mechanism of action often involves the compound's ability to interact with enzymes or receptors critical for cancer cell survival.
Mechanism of Action
The mechanism by which this compound exerts its biological effects typically involves bioreduction processes that convert the compound into reactive intermediates capable of interacting with cellular macromolecules. This interaction can lead to cytotoxic effects on tumor cells and bacteria alike .
Materials Science
Polymer Synthesis
In materials science, this compound serves as a key intermediate in the synthesis of various polymers and resins. Its unique chemical structure allows for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can lead to innovative applications in coatings and composites .
Organic Synthesis
Synthetic Intermediate
As a versatile synthetic intermediate, this compound is utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and cyclization—makes it valuable in creating diverse chemical entities with potential biological activities . For example, it can be transformed into other benzoxazine derivatives that may possess distinct pharmacological properties.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The researchers found that modifications to the amino group significantly enhanced the compound's efficacy .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer therapeutics, compounds derived from this compound were tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in MCF-7 cells. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations
Substituent Effects: The amino group in the target compound enhances its polarity compared to methyl- or chloro-substituted analogues (e.g., 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one) . Chloro and piperidinyl substituents (e.g., CAS 815617-83-5) significantly increase molecular weight and solubility, making them suitable for pharmaceutical formulations .
Ring System Variations :
- 1,3-Benzoxazines (e.g., target compound) exhibit distinct electronic properties compared to 1,4-benzoxazines (e.g., 5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one) due to differences in ring strain and resonance stabilization .
Biological Activity: Amino-substituted benzoxazines are often explored as kinase inhibitors or antimicrobial agents, whereas chloro-piperidinyl derivatives show promise in targeting neurological receptors (e.g., oxytocin antagonists) .
Comparison with Oxadiazole Derivatives
Table 2: Functional Group Impact on Reactivity
Key Observations
- Oxadiazoles (e.g., 5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one) exhibit higher thermal stability and are widely used in agrochemicals, whereas benzoxazinones are preferred in drug discovery due to their fused aromatic systems .
- The acetylpiperidinyl group in CAS 162042-44-6 reduces solubility but enhances receptor-binding specificity, contrasting with the unmodified amino group in the target compound .
Biological Activity
5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzoxazine ring with an amino group at the 5-position, which enhances its reactivity. Various synthetic routes have been explored to produce this compound, often involving cyclization reactions from appropriate precursors such as anthranilic acids and orthoesters under acidic conditions or microwave-assisted methods .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including proteases, which are crucial in the progression of diseases such as cancer and diabetes .
- Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells by disrupting cellular processes .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth through enzyme inhibition and membrane disruption .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Anticancer Activity
A study evaluated the cytotoxic effects of several derivatives of this compound against human lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines. The results demonstrated that these compounds could significantly reduce cell viability, with IC50 values indicating their effectiveness compared to conventional chemotherapeutics like Cisplatin .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against various pathogens. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell membranes and inhibiting critical enzymatic functions necessary for bacterial survival .
Enzyme Inhibition Studies
A specific study focused on the inhibitory effects of this compound on human leukocyte elastase. The findings revealed that the compound could act as a substrate inhibitor, potentially offering therapeutic benefits in conditions characterized by excessive elastase activity .
Q & A
Q. What are the standard synthetic routes for preparing 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one?
The compound is typically synthesized via cyclization reactions involving anthranilic acid derivatives. A common approach involves reacting anthranilic acid with benzoyl chloride in pyridine at 0–2°C, followed by neutralization with sodium bicarbonate and recrystallization from ethanol. This method ensures high purity and yields by controlling reaction temperature and stoichiometry . Alternative routes may employ iodine or tert-butyl hydroperoxide (TBHP) as oxidizing agents to facilitate ring closure under reflux conditions .
Q. How are structural and functional group modifications validated in derivatives of this compound?
Characterization relies on a combination of analytical techniques:
- IR spectroscopy confirms carbonyl (C=O) and amine (N–H) groups.
- 1H/13C NMR identifies proton environments and substituent positions (e.g., aromatic protons, methyl groups).
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
Cross-referencing data from these methods ensures structural accuracy, especially when differentiating regioisomers .
Q. What are the critical parameters for optimizing reaction yields during synthesis?
Key factors include:
- Temperature control : Low temperatures (0–5°C) prevent side reactions during acylation steps .
- Catalyst selection : TBHP or iodine enhances oxidative cyclization efficiency .
- Solvent choice : Polar aprotic solvents (e.g., pyridine) improve reagent solubility, while ethanol aids recrystallization .
Advanced Research Questions
Q. How do substituent variations on the benzoxazinone core influence physicochemical and biological properties?
Substituents at the 5-position (e.g., amino groups) significantly alter electronic and steric properties:
- Electron-donating groups (e.g., –NH2) increase electron density, enhancing reactivity in nucleophilic substitutions.
- Bulkier groups may reduce solubility but improve metabolic stability. Comparative studies of analogs like 6-amino-8-chloro derivatives highlight how halogenation impacts bioactivity . Computational modeling (e.g., DFT) can predict these effects .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data may arise from tautomerism or impurities. Strategies include:
Q. What advanced methodologies are used to study the compound’s stability under varying conditions?
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays.
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents and compare bioactivity profiles.
- Molecular docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What strategies address low solubility in aqueous media for in vivo studies?
- Salt formation : React with HCl or sodium salts to improve hydrophilicity.
- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced bioavailability .
Methodological Challenges and Solutions
Q. How can researchers troubleshoot incomplete cyclization during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
